4-Heptyloxyphenol

Catalog No.
S516855
CAS No.
13037-86-0
M.F
C13H20O2
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Heptyloxyphenol

CAS Number

13037-86-0

Product Name

4-Heptyloxyphenol

IUPAC Name

4-heptoxyphenol

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3

InChI Key

HZBABTUFXQLADL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-(heptyloxy)phenol, AC 45594, AC-45594, AC45594

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)O

The exact mass of the compound 4-Heptyloxyphenol is 208.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Heptyloxyphenol, also known as hydroquinone monoheptyl ether, is a specialized aromatic ether primarily procured as a building block for calamitic liquid crystals and as a biochemical probe (AC-45594). In material science, its seven-carbon (C7) alkyl chain is critical for engineering specific thermodynamic properties in resulting mesogens, such as 4'-heptyloxy-4-cyanobiphenyl (7OCB). The exact chain length dictates the odd-even effect in phase transitions, making this compound a targeted precursor for formulations requiring broad nematic ranges [1]. Additionally, it serves as a nanomolar-affinity agonist for Steroidogenic Factor-1 (SF-1) in endocrinology research .

Substituting 4-heptyloxyphenol with even-chain homologs, such as 4-hexyloxyphenol or 4-octyloxyphenol, drastically alters the phase behavior of the synthesized liquid crystals due to the odd-even effect of the alkoxy chain [1]. For instance, utilizing the C8 analog introduces unwanted smectic A (SmA) phases, while utilizing shorter chains (like the pentyl analog) significantly lowers the clearing point and compresses the nematic temperature range [2]. Consequently, exact procurement of the C7 homolog is mandatory for applications requiring a purely nematic window without smectic interference or premature isotropic transitions.

Odd-Even Effect: Elimination of Smectic Phase Interference in Derivatives

When utilized as a precursor to synthesize 4'-alkoxy-4-cyanobiphenyls, 4-heptyloxyphenol yields 7OCB, which exhibits a purely nematic phase upon heating. In contrast, utilizing the closely related 4-octyloxyphenol (C8) yields 8OCB, which introduces a smectic A (SmA) phase before transitioning to the nematic phase [1]. This odd-even chain length dependence makes the C7 precursor essential for formulating materials that require uninterrupted nematic fluidity.

Evidence DimensionMesophase sequence upon heating of the resulting cyanobiphenyl derivative
Target Compound DataYields 7OCB: Purely Nematic (N) phase (54–75 °C)
Comparator Or Baseline4-Octyloxyphenol (yields 8OCB: Smectic A (SmA) to Nematic phase transition)
Quantified DifferenceComplete suppression of the SmA phase in the C7 derivative.
ConditionsDifferential scanning calorimetry (DSC) and optical microscopy of synthesized nOCB derivatives.

Procuring the exact C7 precursor is critical for display and sensor formulations where smectic ordering would disrupt required nematic switching speeds.

Thermal Stability and Clearing Point Extension

The seven-carbon chain of 4-heptyloxyphenol imparts a significantly higher clearing point to its cyanobiphenyl derivative (7OCB) compared to shorter-chain analogs. The resulting 7OCB mesogen maintains its nematic phase up to approximately 75 °C, whereas the pentyl analog (5CB) transitions to the isotropic phase at 35 °C [1]. This extended thermal stability is crucial for devices operating above room temperature.

Evidence DimensionNematic-to-Isotropic Clearing Point (T_NI) of the derivative
Target Compound DataYields 7OCB: ~75 °C
Comparator Or Baseline4-Pentylphenol (yields 5CB: ~35 °C)
Quantified Difference40 °C increase in the upper limit of the nematic operating window.
ConditionsStandard phase transition measurement via DSC or polarized optical microscopy.

Buyers must select the C7 precursor to synthesize mesogens capable of withstanding the thermal loads of ultrasonication or high-temperature device operation without losing nematic order.

Formulation Compatibility for Reentrant Nematic Phase Engineering

4-Heptyloxyphenol is procured to synthesize 7OCB for use as a specific dopant in binary liquid crystal mixtures. When 7OCB is mixed with 8OCB (e.g., at a mole fraction X_8OCB = 0.23), the mixture exhibits a monotropic reentrant nematic (RN) phase upon cooling, a thermodynamic state not achievable with pure even-chain homologs [1]. This allows precise tuning of the SmA-N transition.

Evidence DimensionPhase behavior on cooling in binary mixtures
Target Compound Data7OCB + 8OCB mixture: Induces a reentrant nematic (RN) phase
Comparator Or BaselinePure 8OCB: Standard Smectic A (SmA) phase only
Quantified DifferenceEmergence of an RN phase and suppression of standard SmA crystallization.
ConditionsHigh-resolution modulated differential scanning calorimetry (MDSC) on cooling from the isotropic phase.

This formulation capability is essential for material scientists engineering complex phase diagrams and reentrant behaviors for specialized optical devices.

Selective Steroidogenic Factor-1 (SF-1) Agonism in Biochemical Assays

Beyond material science, 4-heptyloxyphenol (commercially known as AC-45594) is procured as an agonist of Steroidogenic Factor-1 (SF-1). It exhibits an IC50 in the nanomolar range (50-100 nM), making it a specific probe for endocrinology research compared to generic phenolic compounds that lack this targeted binding affinity .

Evidence DimensionSF-1 binding affinity (IC50)
Target Compound Data50-100 nM
Comparator Or BaselineGeneric hydroquinone ethers (No significant SF-1 activity)
Quantified DifferenceNanomolar-level agonism specific to the C7-substituted phenol.
ConditionsIn vitro SF-1 activity assays.

Provides pharmacological researchers with a validated, highly potent molecular probe for studying SF-1 mediated pathways in cancer and endocrinology.

Synthesis of Purely Nematic Liquid Crystals

Procured for producing 7OCB and related calamitic mesogens where the complete suppression of smectic phases is required for fast electro-optical switching, directly leveraging the odd-even effect of the C7 chain [1].

High-Temperature Display and Sensor Formulations

A necessary precursor when the final liquid crystal mixture must maintain its nematic phase at elevated temperatures (up to ~75 °C), preventing isotropic transition during device operation or ultrasonication [2].

Reentrant Phase Thermodynamic Modeling

Procured to create 7OCB/8OCB binary mixtures for the study and application of monotropic reentrant nematic behaviors in advanced material physics[3].

Endocrinology and Cancer Research (as AC-45594)

Used as a nanomolar-selective SF-1 agonist to probe steroidogenic pathways and evaluate targeted therapeutic mechanisms in biological assays .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

208.146329876 Da

Monoisotopic Mass

208.146329876 Da

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

61.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9GSE02182

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13037-86-0

Wikipedia

4-heptyloxyphenol

General Manufacturing Information

Phenol, 4-(heptyloxy)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Mlynarczuk J, Wrobel MH, Kotwica J. The orphan nuclear receptor SF-1 is involved in the effect of PCBs, DDT, and DDE on the secretion of steroid hormones and oxytocin from bovine luteal cells during the estrous cycle in vitro. Theriogenology. 2014 Apr 15;81(7):877-86. doi: 10.1016/j.theriogenology.2014.01.016. PubMed PMID: 24576709.
2: Mlynarczuk J, Wrobel MH, Rekawiecki R, Kotwica J. The expression of Steroidogenic Factor-1 and its role in bovine steroidogenic ovarian cells during the estrus cycle and first trimester of pregnancy. Anim Reprod Sci. 2013 Apr;138(1-2):74-81. doi: 10.1016/j.anireprosci.2013.01.008. PubMed PMID: 23481593.
3: Doghman M, Cazareth J, Douguet D, Madoux F, Hodder P, Lalli E. Inhibition of adrenocortical carcinoma cell proliferation by steroidogenic factor-1 inverse agonists. J Clin Endocrinol Metab. 2009 Jun;94(6):2178-83. doi: 10.1210/jc.2008-2163. PubMed PMID: 19318454; PubMed Central PMCID: PMC2690427.
4: Del Tredici AL, Andersen CB, Currier EA, Ohrmund SR, Fairbain LC, Lund BW, Nash N, Olsson R, Piu F. Identification of the first synthetic steroidogenic factor 1 inverse agonists: pharmacological modulation of steroidogenic enzymes. Mol Pharmacol. 2008 Mar;73(3):900-8. PubMed PMID: 18055761.

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